molecular formula C17H17N3O2 B3009714 N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide CAS No. 953222-78-1

N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide

Cat. No.: B3009714
CAS No.: 953222-78-1
M. Wt: 295.342
InChI Key: SDMLDZYIYGSFJV-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide is a synthetic compound based on the indazole-3-carboxamide scaffold, a structure of significant interest in medicinal and analytical chemistry research . Indazole derivatives are known to exhibit a wide range of pharmacological activities and are investigated as key scaffolds in drug discovery efforts . This specific carboxamide derivative is offered as a high-purity reference standard to support forensic and research applications. Its primary research value lies in its use as an analytical standard for the identification and quantification of novel psychoactive substances (NPS). Researchers utilize this compound in techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) to develop methods for detecting emerging synthetic substances in forensic samples . The structural features of this compound, including the indazole core and the 2-methoxyphenethyl side chain, are characteristic of synthetic cannabinoid receptor agonists (SCRAs) that are studied for their interaction with the endocannabinoid system . These substances are potent agonists of central (CB1) and peripheral (CB2) cannabinoid receptors, making them tools for studying cannabinoid receptor function and signaling pathways in vitro . It is crucial to note that this product is strictly for professional research use in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable local, state, national, and international regulations and guidelines.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-15-9-5-2-6-12(15)10-11-18-17(21)16-13-7-3-4-8-14(13)19-20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMLDZYIYGSFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylacetic acid and indazole-3-carboxylic acid.

    Coupling Reaction: The key step involves the coupling of 2-methoxyphenylacetic acid with indazole-3-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and scalability.

Chemical Reactions Analysis

N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide has shown potential in several therapeutic areas:

  • Anti-Cancer Activity : Research indicates that indazole derivatives can inhibit the proliferation of various cancer cell lines. The compound may act on specific signaling pathways involved in tumor growth and metastasis, making it a candidate for further investigation in oncology .
  • Neuroprotective Effects : Indazole derivatives have been associated with neuroprotection, potentially safeguarding neuronal cells from damage. This suggests applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • MAPKAP Kinase Inhibition : The compound has been identified as a potential inhibitor of MAPKAP kinases, which are involved in multiple cellular processes, including inflammation and cell survival. This inhibition could lead to therapeutic strategies for diseases mediated by these kinases .

Chemical Reactivity and Synthesis

The chemical reactivity of this compound primarily involves nucleophilic substitutions and coupling reactions. Various synthetic methods have been explored to produce this compound:

  • Synthesis Method :
    indazole acid+methoxyphenyl ethylamineN 2 2 methoxyphenyl ethyl 1H indazole 3 carboxamide\text{indazole acid}+\text{methoxyphenyl ethylamine}\rightarrow \text{N 2 2 methoxyphenyl ethyl 1H indazole 3 carboxamide}

This reaction showcases the compound's versatility in organic synthesis, with recent studies utilizing catalysts like rhodium and copper to enhance yields and selectivity .

The biological activities of this compound include:

  • Antioxidant Properties : The compound may exhibit antioxidant effects, which can be beneficial in reducing oxidative stress associated with various diseases .
  • Binding Affinities : Molecular docking studies have indicated that this compound interacts with key proteins involved in critical signaling pathways, suggesting its role as a modulator of these pathways .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various experimental settings:

  • A study published in a peer-reviewed journal highlighted its anti-cancer properties through in vitro assays demonstrating significant cytotoxic effects on breast cancer cell lines .
  • Another research effort focused on its neuroprotective capabilities, where it was shown to reduce apoptosis in neuronal cells subjected to oxidative stress .

These findings point towards the compound's multifaceted applications in drug development and therapeutic interventions.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Differences :

  • Substituent Position : The 2-methoxy group in the target compound vs. 2-fluoro/4-fluoro in analogs may alter receptor binding orientation.
  • Enantiomer Activity : Unlike AB-FUBINACA, the target compound’s enantiomeric activity remains unexplored .

Serotonin Receptor-Targeting Carboxamides

Compounds with aromatic carboxamides and methoxyphenyl groups are often investigated for 5-HT1A receptor binding:

Compound Name Core Structure Substituent Application Key Finding Reference
18F-FCWAY Cyclohexanecarboxamide 2-methoxyphenyl piperazine PET imaging of 5-HT1A receptors Defluorination issues mitigated by miconazole
Target Compound Indazole-3-carboxamide 2-(2-methoxyphenyl)ethyl Potential 5-HT1A ligand (hypothesized) Lack of fluorination may avoid bone uptake issues seen in 18F-FCWAY

Key Differences :

  • Core Flexibility : The rigid indazole core vs. flexible cyclohexane in 18F-FCWAY may influence binding kinetics.
  • Metabolic Stability : The absence of fluorine in the target compound could reduce defluorination-related toxicity .

Substituent-Driven Pharmacokinetic Variations

Substituent bulkiness and electronic effects significantly impact pharmacokinetics:

Compound Name Substituent Molecular Weight Metabolic Stability Reference
7-Hydroxy-1-methyl-N-(9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide Bulky 9-azabicyclo group ~370 Da Extended half-life due to steric hindrance
Target Compound 2-(2-methoxyphenyl)ethyl ~353 Da Likely faster metabolism due to simpler substituent

Key Insight : The target compound’s smaller substituent may confer faster clearance compared to bulky analogs, affecting therapeutic applicability.

Biological Activity

N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide, also known as A-796,260, is a synthetic cannabinoid that has attracted significant attention due to its diverse biological activities. This compound is primarily recognized for its interaction with the endocannabinoid system and potential therapeutic applications in various medical fields, including oncology and infectious diseases.

Target of Action

The compound primarily interacts with cannabinoid receptors , particularly CB1 receptors, which are crucial for its psychoactive effects. This interaction is linked to various physiological responses and therapeutic benefits.

Mode of Action

The biological activity of this compound involves several key mechanisms:

  • Inhibition of Arginase : Disruption of nitric oxide production pathways, impacting various physiological processes.
  • Cellular Changes : Induces structural changes in cells such as membrane blebbing and autophagosome formation, which are indicative of apoptosis and cellular integrity disruption.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities . Preliminary studies suggest effectiveness against a variety of pathogens, although the specific mechanisms remain to be fully elucidated. The compound's potential to disrupt microbial growth may be attributed to its interference with cellular pathways essential for pathogen survival.

Antitumor Activity

Recent investigations have highlighted the compound's potential in cancer therapy:

  • Inhibition of Cancer Cell Lines : this compound has shown promising results against various cancer cell lines. For example, derivatives have demonstrated strong enzymatic inhibition against fibroblast growth factor receptors (FGFR), which play a significant role in tumor growth.
  • Mechanisms of Action in Cancer : The compound may induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various pathogens
AntiviralPotential antiviral properties
AntitumorInhibits cancer cell proliferation
Apoptosis InductionInduces apoptosis via cellular pathway modulation

Notable Research Findings

  • A study focused on the antiproliferative effects of indazole derivatives, including this compound, reported IC50 values indicating effective inhibition against specific cancer cell lines. The findings suggest that modifications to the indazole scaffold can enhance biological activity .
  • Another investigation into the structural optimization of indazole compounds identified that certain substitutions significantly increased their potency against cancer targets, emphasizing the importance of chemical structure in determining biological activity .

Q & A

Q. What controls are critical for ensuring assay reproducibility?

  • Methodological Answer : Include:
  • Positive controls : CP55,940 (cannabinoid agonist), SR141716A (CB1 antagonist).
  • Vehicle controls : DMSO concentration ≤0.1% to avoid solvent effects.
  • Cell viability controls : MTT assay to rule out cytotoxicity at tested concentrations.
  • Blinding : Randomize sample processing to minimize bias in data collection .

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